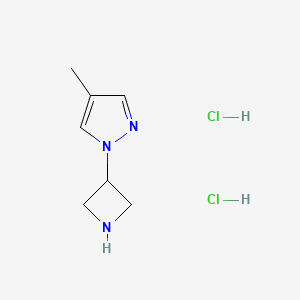

1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-methylpyrazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-6-2-9-10(5-6)7-3-8-4-7;;/h2,5,7-8H,3-4H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFUZVPPDGMPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component . This method is efficient for synthesizing functionalized azetidines.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminium hydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminium hydride in anhydrous ether.

Substitution: Nucleophilic reagents like sodium azide or electrophilic reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride

- Molecular Formula : C₆H₉BrClN₃

- Molecular Weight : 238.52 g/mol .

- Key Differences: The bromo substituent at the pyrazole’s 4-position increases molecular weight by ~28.4 g/mol compared to the methyl group in the target compound.

Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride

Heterocyclic Core Modifications

N,N-Dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride

- Molecular Formula : C₁₁H₁₉Cl₂N₃O

- Molecular Weight : 280.20 g/mol .

- Key Differences: Substitutes azetidine with a 5-membered pyrrolidine ring, increasing conformational flexibility.

2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile dihydrochloride

Physicochemical and Functional Comparisons

Table 1: Structural and Property Comparison

Pharmacological and Industrial Relevance

- Target Compound : Primarily a building block for kinase inhibitors or GPCR modulators due to its rigid azetidine-pyrazole core .

- Brominated Analog : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures .

- Pyrrolidine-Pyridine Hybrids : Exploited for CNS drugs due to blood-brain barrier permeability .

Biological Activity

1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Chemical Formula | C₇H₁₃Cl₂N₃ |

| Molecular Weight | 210.11 g/mol |

| IUPAC Name | 1-(azetidin-3-yl)-4-methylpyrazole; dihydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

This compound features both azetidine and pyrazole moieties, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and cellular pathways:

- Molecular Targets : The compound is known to interact with enzymes or receptors involved in inflammatory and cancer pathways, making it a candidate for therapeutic applications.

- Pathways Involved : It modulates critical signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase), which are essential in regulating immune responses and cell proliferation.

Antimicrobial Activity

Research indicates that compounds with azetidine and pyrazole structures exhibit significant antimicrobial properties. For instance, studies have suggested that this compound may inhibit the growth of various bacterial strains, potentially making it useful in treating infections.

Anticancer Properties

The compound has shown promise in anticancer research, particularly through its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that it can affect cell viability in several cancer cell lines, including those resistant to conventional therapies. For example, it has been observed to have an IC50 value of around 2.15 µM against the A549 lung cancer cell line .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity :

-

Antimicrobial Efficacy :

- Another study focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations ranging from 50 to 100 μg/mL. The compound's structural characteristics were correlated with its bioactivity profile.

- Cholinesterase Inhibition :

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride?

The synthesis typically involves multi-step reactions starting from azetidine and pyrazole precursors. For example:

- Step 1 : Functionalization of azetidine with a pyrazole moiety via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

- Step 2 : Methylation at the pyrazole 4-position using methylating agents like methyl iodide under basic conditions.

- Step 3 : Salt formation via treatment with hydrochloric acid to yield the dihydrochloride form.

Key parameters include reaction temperature (e.g., 50°C for azide reactions ), solvent choice (e.g., methylene chloride for improved solubility ), and purification via flash chromatography (cyclohexane/ethyl acetate gradients) .

Basic: Which analytical techniques are critical for characterizing this compound?

Rigorous characterization involves:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions (e.g., pyrazole proton resonances at δ 7.54 ppm and azetidine CH signals near δ 3.0–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 238.0962 vs. calculated 238.0961 for a related pyrazole-azetidine hybrid ).

- Infrared Spectroscopy (IR) : Detection of functional groups (e.g., azide stretches at 2139 cm ).

- Elemental Analysis : Confirmation of Cl content in the dihydrochloride form .

Basic: How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

- pH Sensitivity : Hydrolysis risks in aqueous solutions (e.g., azetidine ring instability in acidic/basic conditions ).

- Thermal Stability : Decomposition above 100°C (observed melting point ranges: 100–101.5°C for similar pyrazoles ).

- Light Exposure : UV-induced degradation, necessitating amber vial storage .

Methodology: Accelerated stability testing via HPLC monitoring of degradation products over time .

Advanced: How can synthetic yield be optimized for large-scale production?

Key strategies include:

- Catalyst Screening : Transition metals (e.g., Cu for click chemistry) to enhance reaction rates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) to improve azetidine solubility .

- Purification Refinement : Gradient elution in flash chromatography (e.g., 0–25% ethyl acetate in cyclohexane) to isolate high-purity fractions .

- Reaction Monitoring : Real-time TLC or LC-MS to terminate reactions at peak conversion .

Advanced: How should researchers address contradictory biological activity data across studies?

Contradictions may arise from:

- Structural Analogues : Minor substituent changes (e.g., bromo vs. methyl groups) altering receptor binding .

- Assay Variability : Differences in cell lines (e.g., murine vs. human receptors) or endpoint measurements .

Methodology:

Advanced: What experimental approaches elucidate its receptor interaction mechanisms?

- Radioligand Displacement Assays : Measure affinity for target receptors (e.g., -labeled probes in synaptosomal membranes ).

- Molecular Dynamics Simulations : Predict binding modes using azetidine-pyrazole pharmacophore models .

- Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., triazole vs. pyrazole hybrids) to identify critical functional groups .

Advanced: How can researchers validate the compound’s selectivity for intended biological targets?

- Panel Screening : Test against related receptors/enzymes (e.g., kinase or GPCR panels) .

- CRISPR Knockout Models : Confirm activity loss in target-deficient cell lines .

- Off-Target Profiling : Use proteome-wide affinity pull-down assays coupled with MS .

Advanced: What strategies mitigate solubility challenges in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.